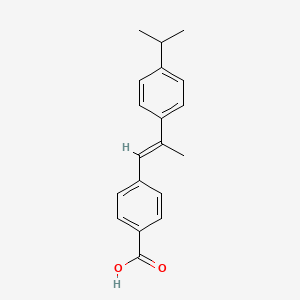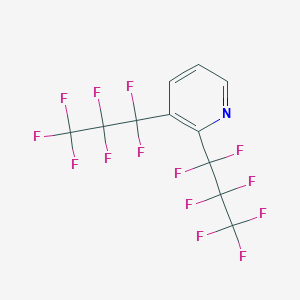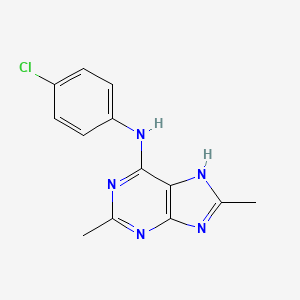
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the purine ring, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine typically involves the reaction of 4-chloroaniline with a suitable purine precursor. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate (K2CO3) to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex purine derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(4-bromophenyl)-2,8-dimethyl-7H-purin-6-amine
- N-(4-fluorophenyl)-2,8-dimethyl-7H-purin-6-amine
- N-(4-methylphenyl)-2,8-dimethyl-7H-purin-6-amine
Uniqueness
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in nucleophilic substitution reactions and may also influence its biological activity by affecting its interaction with molecular targets.
属性
CAS 编号 |
96883-33-9 |
|---|---|
分子式 |
C13H12ClN5 |
分子量 |
273.72 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2,8-dimethyl-7H-purin-6-amine |
InChI |
InChI=1S/C13H12ClN5/c1-7-15-11-12(16-7)17-8(2)18-13(11)19-10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H2,15,16,17,18,19) |
InChI 键 |
AZRBYRQNYIUZLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C(=NC(=N2)C)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane](/img/structure/B14343661.png)
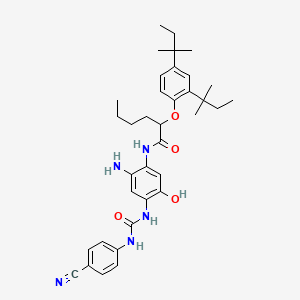
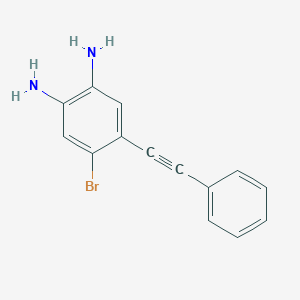
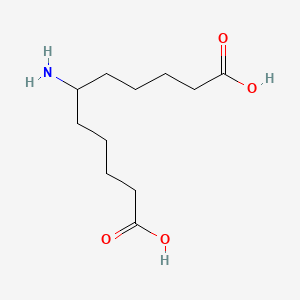

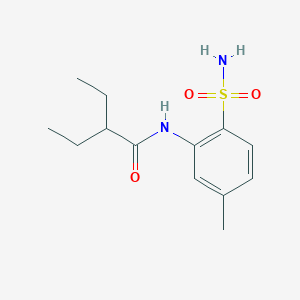
silane](/img/structure/B14343692.png)

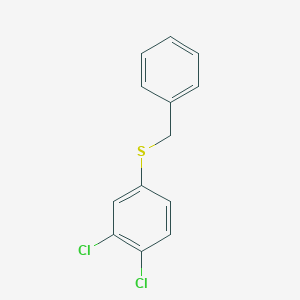
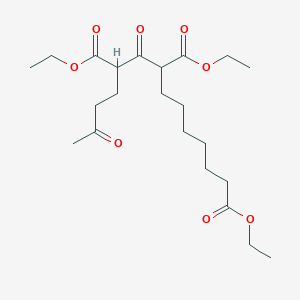
![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)
